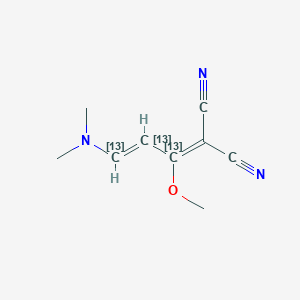![molecular formula C₂₉H₂₄D₃N₇O₄S B1147107 6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine CAS No. 1795011-57-2](/img/structure/B1147107.png)
6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by complex molecular structures, including triazolo[1,5-a]pyridine, quinazolinamine, and furanyl motifs. Such compounds are known for their diverse biological activities and applications in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization, substitution, and condensation reactions. Techniques such as condensation of amines with aldehydes and further functionalization to introduce specific substituents are common. For instance, compounds incorporating the [1,2,4]triazolo[1,5-c]quinazoline and triazolo[5,1-b]quinazoline moieties have been synthesized through multi-step reactions, demonstrating the complexity and versatility of synthetic strategies in this chemical domain (El‐Kazak & Ibrahim, 2013).
Molecular Structure Analysis
Molecular structure determination of such compounds typically employs techniques like NMR spectroscopy, X-ray crystallography, and computational methods (DFT). These studies reveal detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and biological activity of these compounds. For example, the crystal and molecular structure of a related triazoloquinazolinone derivative was characterized, demonstrating the importance of structural analysis in understanding the compound's properties and potential applications (Zhou et al., 2021).
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound's relevance in research may be connected to its potential role as a selective inhibitor or modulator in the context of cytochrome P450 (CYP) enzymes, crucial for drug metabolism and pharmacokinetics. Selective chemical inhibitors help decipher the involvement of specific CYP isoforms in metabolizing various drugs, which is essential for predicting drug-drug interactions (Khojasteh et al., 2011).
Novel Central Nervous System (CNS) Acting Drugs
Heterocyclic compounds, including those with furanyl and quinazolinamine structures, are pivotal in synthesizing compounds with CNS activity. Such research underlines the significance of exploring functional chemical groups for developing new CNS drugs, highlighting the compound's potential applicability in CNS pharmacology (Saganuwan, 2017).
Implications in Medicinal Chemistry
Quinazoline derivatives, an integral part of the compound's structure, are recognized for their biological activities, particularly in creating potential medicinal agents. The versatility and stability of the quinazolinone nucleus make it an attractive scaffold for synthesizing bioactive molecules, suggesting the compound's utility in developing new therapeutic agents (Tiwary et al., 2016).
Optoelectronic Materials
Quinazolines and pyrimidines, core structures similar to the compound , are extensively studied for their application in optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and sensors (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-6-[5-[[2-(trideuteriomethylsulfonyl)ethylamino]methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O4S/c1-19-13-21(4-7-26(19)39-22-9-11-36-28(15-22)32-18-34-36)35-29-24-14-20(3-6-25(24)31-17-33-29)27-8-5-23(40-27)16-30-10-12-41(2,37)38/h3-9,11,13-15,17-18,30H,10,12,16H2,1-2H3,(H,31,33,35)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNYGOVNWWFKF-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CNCCS(=O)(=O)C)OC5=CC6=NC=NN6C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


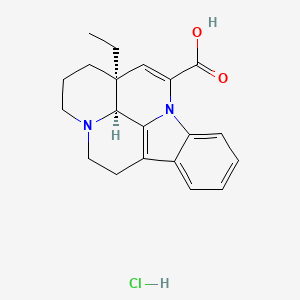
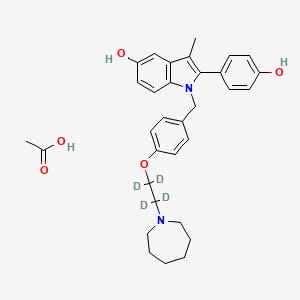
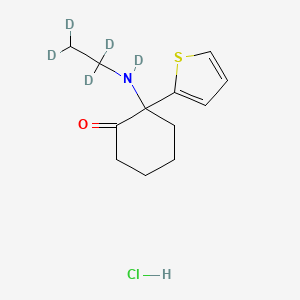
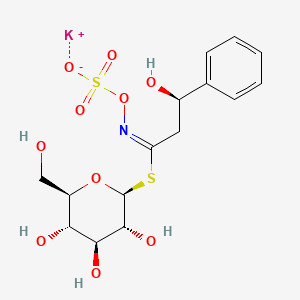
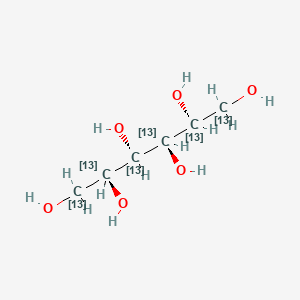
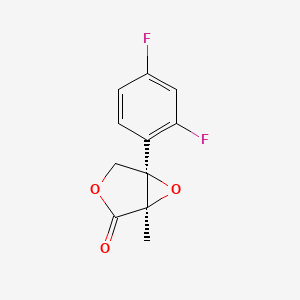
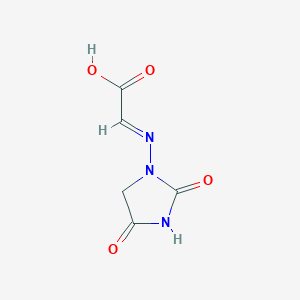
![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)
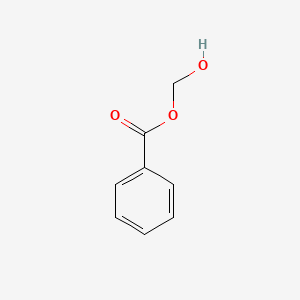
![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)
